
alpha-Cyclopropyl-3-pyridinemethanol
Description
α-Cyclopropyl-3-pyridinemethanol is a heterocyclic organic compound characterized by a pyridine ring substituted with a hydroxymethyl (-CH₂OH) group at position 3 and a cyclopropyl moiety attached to the α-carbon of the hydroxymethyl group. This structure confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and enhanced steric effects from the cyclopropyl ring. The compound’s synthesis typically involves nucleophilic substitution or cyclopropanation reactions, as inferred from related cyclopropyl-pyridine derivatives in .
Properties
IUPAC Name |
cyclopropyl(pyridin-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-9(7-3-4-7)8-2-1-5-10-6-8/h1-2,5-7,9,11H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBLTZRJXSRDQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CN=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Cyclopropyl-3-pyridinemethanol typically involves the cyclopropylation of pyridine derivatives. One common method includes the reaction of 3-pyridinemethanol with cyclopropyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Alpha-Cyclopropyl-3-pyridinemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide or potassium permanganate in acidic conditions.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for halogenation.
Major Products Formed
Oxidation: Alpha-cyclopropyl-3-pyridinemethanone.
Reduction: Alpha-cyclopropyl-3-piperidinemethanol.
Substitution: Alpha-cyclopropyl-3-pyridinemethyl chloride or bromide.
Scientific Research Applications
Scientific Research Applications
-
Chemistry :
- Building Block : Used as a precursor in synthesizing more complex molecules, facilitating the development of new compounds with potential therapeutic effects.
- Reactivity Studies : Investigated for its reactivity patterns, including oxidation and substitution reactions that yield various derivatives.
-
Biology :
- Biochemical Probes : Explored for its ability to interact with biological systems, potentially serving as a probe for studying enzymatic pathways.
- Neurotransmitter Modulation : Preliminary studies suggest it may influence neurotransmitter systems, indicating potential applications in treating neurological disorders.
-
Medicine :
- Therapeutic Potential : Investigated for anti-inflammatory properties and cytotoxic effects against tumor cell lines, suggesting its utility in cancer therapy.
- Drug Development : Its structural characteristics make it a candidate for developing new pharmacological agents targeting specific diseases.
-
Industrial Applications :
- Specialty Chemicals Production : Utilized in manufacturing specialty chemicals due to its unique properties and reactivity.
Case Study 1: Cytotoxicity Evaluation
A study assessed the cytotoxic effects of alpha-Cyclopropyl-3-pyridinemethanol against various human tumor cell lines. The results indicated selective cytotoxicity, particularly against HeLa and PC-3 cell lines, with IC50 values ranging from 40 µM to 100 µM, suggesting moderate potency.
Case Study 2: Anti-inflammatory Activity
In vitro investigations demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines compared to control groups. This finding underscores its potential therapeutic utility in inflammatory diseases.
Mechanism of Action
The mechanism of action of alpha-Cyclopropyl-3-pyridinemethanol involves its interaction with specific molecular targets. It is believed to modulate certain enzymatic pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and anti-inflammatory processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs of α-Cyclopropyl-3-pyridinemethanol include:
Key Observations:
- Functional Group Impact : Replacement of the hydroxymethyl group with an amine (-NH₂) in Cyclopropyl(pyridin-3-yl)methanamine dihydrochloride increases polarity and water solubility due to the hydrochloride salt formation .
- Steric and Electronic Modifications: The bulky phenyl and cyclopentadienyl groups in the C₂₉H₂₂N₂O analog () introduce significant steric hindrance, likely altering binding affinity in target interactions compared to the smaller cyclopropyl group in α-Cyclopropyl-3-pyridinemethanol .
Physicochemical and Pharmacokinetic Properties
- Molecular Weight: α-Cyclopropyl-3-pyridinemethanol (MW ~165.2) adheres to Lipinski’s “Rule of Five” for drug-likeness, whereas the C₂₉H₂₂N₂O analog (MW 406.5) exceeds typical thresholds, suggesting challenges in oral bioavailability .
- Metabolic Stability: The cyclopropyl group in α-Cyclopropyl-3-pyridinemethanol may confer resistance to oxidative metabolism compared to non-cyclopropyl analogs, as seen in studies of similar compounds .
Biological Activity
Alpha-Cyclopropyl-3-pyridinemethanol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound possesses a cyclopropyl group attached to a pyridine ring, which contributes to its distinct chemical and biological properties. The presence of the cyclopropyl moiety enhances the compound's stability and reactivity, making it a candidate for various pharmacological applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body. Preliminary studies suggest that it modulates enzymatic pathways involved in neurotransmitter regulation and exhibits anti-inflammatory properties. However, the precise molecular targets and pathways remain under investigation.
Biological Activity Overview
Research has highlighted several key biological activities associated with this compound:
- Neurotransmitter Modulation : It is believed to influence neurotransmitter systems, which could have implications for neurological disorders.
- Anti-inflammatory Effects : The compound shows potential in reducing inflammation, which is crucial for conditions like arthritis and other inflammatory diseases.
- Cytotoxicity : Initial studies indicate that this compound may exhibit cytotoxic effects against certain tumor cell lines, although further research is needed to establish its efficacy and safety profile .
Comparative Analysis with Similar Compounds
To contextualize the activity of this compound, it is useful to compare it with similar compounds. The following table summarizes key characteristics:
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Cyclopropyl group + pyridine | Neurotransmitter modulation, anti-inflammatory |
Cyclopropyl-3-pyridinemethanone | Cyclopropyl group + ketone | Limited studies on cytotoxicity |
Cyclopropyl-3-piperidinemethanol | Cyclopropyl group + piperidine | Potential analgesic properties |
Case Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of this compound against various human tumor cell lines. The results indicated that the compound exhibited selective cytotoxicity, particularly against lines such as HeLa and PC-3. The IC50 values ranged from 40 µM to 100 µM, suggesting a moderate level of potency .
Case Study 2: Anti-inflammatory Activity
In another investigation, this compound was tested for its anti-inflammatory effects using an in vitro model of inflammation. The compound significantly reduced the production of pro-inflammatory cytokines when compared to control groups. This suggests its potential utility in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing α-cyclopropyl-3-pyridinemethanol with high purity?
- Methodological Answer : Synthesis should follow validated protocols for analogous pyridinemethanol derivatives. For example, stereoselective synthesis of similar compounds (e.g., (aR)-3-fluoro-α-(tetrahydro-2H-pyran-4-yl)-2-pyridinemethanol) involves chiral resolution via HPLC or enzymatic catalysis . Key steps include:
- Cyclopropane ring formation using transition-metal-catalyzed cross-coupling reactions.
- Purification via column chromatography (silica gel, gradient elution) and verification by and .
- Purity assessment using HPLC (C18 column, UV detection at 254 nm) with ≥95% purity as a benchmark .
Q. How should researchers characterize the stability of α-cyclopropyl-3-pyridinemethanol under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies under ICH guidelines:
- Conditions : Test at 25°C/60% RH (ambient), 40°C/75% RH (accelerated), and 4°C (refrigerated) for 6–12 months.
- Analytical Tools : Monitor degradation via HPLC for impurity profiles and mass spectrometry for structural elucidation of degradants.
- Critical Parameters : pH sensitivity (test in buffered solutions) and photostability (expose to UV-Vis light per ICH Q1B). Reference safety data for related cyclopropyl amines to infer storage recommendations (e.g., inert atmosphere, desiccants) .
Q. What analytical techniques are essential for confirming the stereochemistry of α-cyclopropyl-3-pyridinemethanol?
- Methodological Answer :
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane:isopropanol mobile phase. Compare retention times with enantiomerically pure standards.
- Circular Dichroism (CD) : Validate optical activity by CD spectra in methanol.
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable. For analogs like (R)-3-fluoropyridinyl derivatives, crystallography has been definitive .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for α-cyclopropyl-3-pyridinemethanol analogs?
- Methodological Answer : Apply systematic review principles (Cochrane Handbook):
- Data Harmonization : Standardize activity metrics (e.g., IC, Ki values) and experimental conditions (e.g., cell lines, assay buffers).
- Heterogeneity Analysis : Quantify variability using Higgins’ statistic. For example, indicates substantial heterogeneity, prompting subgroup analysis (e.g., by receptor subtype) .
- Sensitivity Testing : Exclude outlier studies or those with high risk of bias (e.g., non-blinded assays) .
Q. What computational strategies are effective for predicting the binding affinity of α-cyclopropyl-3-pyridinemethanol to target proteins?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with flexible ligand and rigid receptor parameters. Validate docking poses with molecular dynamics (MD) simulations (e.g., 100 ns trajectories in GROMACS).
- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding free energy. For pyridinemethanol derivatives, entropy contributions from cyclopropane ring dynamics are critical .
- Benchmarking : Compare results with experimental data from surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
Q. How should meta-analyses be designed to assess structure-activity relationships (SAR) across α-cyclopropyl-3-pyridinemethanol derivatives?
- Methodological Answer :
- Inclusion Criteria : Select studies reporting EC, LogP, and substituent effects (e.g., 3-pyridine vs. 4-pyridine analogs).
- Effect Size Calculation : Use standardized mean differences (SMDs) for potency comparisons.
- Meta-Regression : Model activity trends against physicochemical parameters (e.g., ClogP, polar surface area) using R or Python’s SciPy library (e.g.,
scipy.stats.linregress
for linear regression) .
Data Analysis Table
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.